molecular formula C18H24N2O3 B5033108 1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinecarboxamide

1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinecarboxamide

Cat. No.: B5033108
M. Wt: 316.4 g/mol
InChI Key: GATDXYOBOAQVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The phenyltetrahydro-2H-pyran-4-yl group could potentially contribute to the compound’s overall properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a common structural motif in many natural products and pharmaceuticals . The phenyltetrahydro-2H-pyran-4-yl group is a type of substituted pyran, a six-membered heterocyclic ring with one oxygen atom and five carbon atoms .


Chemical Reactions Analysis

Again, without specific information, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the amide group and the phenyltetrahydro-2H-pyran-4-yl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperidine ring could potentially make it a base, while the carbonyl group in the amide could allow for hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs with a piperidine ring act on the central nervous system .

Future Directions

Future research could potentially explore the biological activity of this compound, given the presence of the piperidine ring, which is common in many pharmaceutical drugs .

Properties

IUPAC Name

1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c19-16(21)14-6-10-20(11-7-14)17(22)18(8-12-23-13-9-18)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATDXYOBOAQVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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